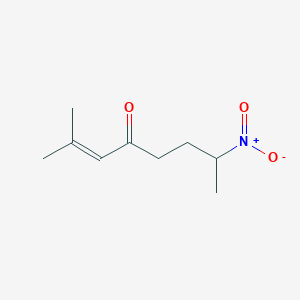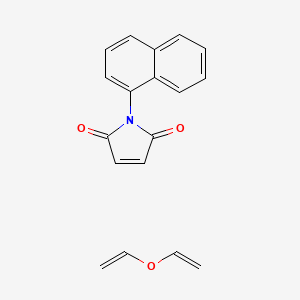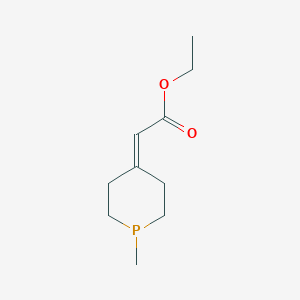
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a phosphinan ring, which is a six-membered ring containing phosphorus. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-methylphosphinan-4-ylidene)acetate typically involves the reaction of ethyl acetate with a suitable phosphine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the phosphinan ring. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and advanced monitoring systems allows for precise control over the reaction parameters, resulting in a scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(1-methylphosphinan-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ester group into an alcohol, providing access to different functionalized derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides, acids, or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Amides, acids, or other esters.
Applications De Recherche Scientifique
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of ethyl 2-(1-methylphosphinan-4-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphinan ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-(1-methylphosphinan-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: This compound has a piperidine ring instead of a phosphinan ring, leading to different chemical and biological properties.
Mthis compound: The methyl ester variant has slightly different reactivity and solubility characteristics.
Ethyl 2-(1-methylphosphinan-4-ylidene)propanoate: This compound has a propanoate group instead of an acetate group, affecting its chemical behavior and applications.
Propriétés
Numéro CAS |
28399-79-3 |
|---|---|
Formule moléculaire |
C10H17O2P |
Poids moléculaire |
200.21 g/mol |
Nom IUPAC |
ethyl 2-(1-methylphosphinan-4-ylidene)acetate |
InChI |
InChI=1S/C10H17O2P/c1-3-12-10(11)8-9-4-6-13(2)7-5-9/h8H,3-7H2,1-2H3 |
Clé InChI |
UOGWEMDOTCOOFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CCP(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


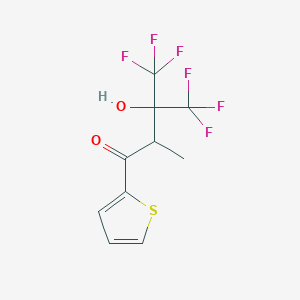


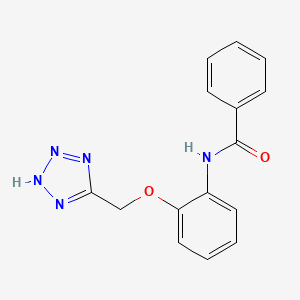


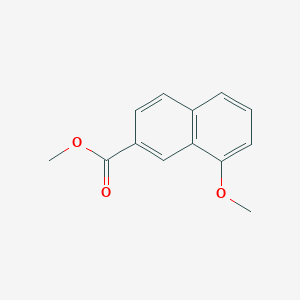

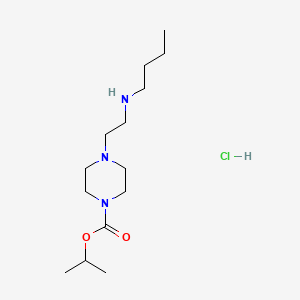
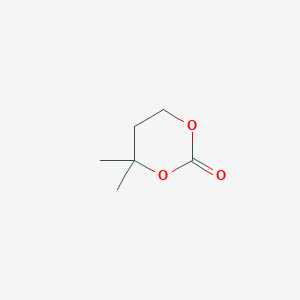
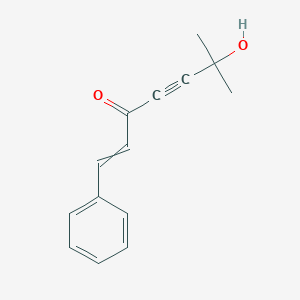
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
